molecular formula C23H23N5O B7634719 2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine

2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine

Cat. No. B7634719
M. Wt: 385.5 g/mol
InChI Key: DNFHFLFVRHOZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine, also known as MPQPM, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment, neurological disorders, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. 2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine may also interact with various receptors, including the serotonin receptor and the adenosine receptor.
Biochemical and Physiological Effects:
2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine has been shown to have various biochemical and physiological effects. In cancer cells, 2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine induces apoptosis and inhibits angiogenesis. In neurological disorders, 2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine has neuroprotective effects and may improve cognitive function. In cardiovascular diseases, 2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine has vasodilatory effects and may improve cardiac function.

Advantages and Limitations for Lab Experiments

2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine has several advantages for use in lab experiments. It is a highly pure and stable compound that can be easily synthesized. It has also been shown to have low toxicity and good solubility in various solvents. However, there are also limitations to the use of 2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine in lab experiments. Its mechanism of action is not fully understood, and it may interact with other compounds in complex biological systems.

Future Directions

For research include the development of more potent and selective analogs, investigation of its pharmacokinetics and pharmacodynamics in vivo, and the potential use in combination therapy.

Synthesis Methods

2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine can be synthesized using a multistep process that involves the reaction of 4-methylpyrazole with 4-phenylquinazoline-2-amine. The resulting intermediate is then reacted with morpholine to produce the final product. This synthesis method has been optimized to ensure high purity and yield of 2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine.

Scientific Research Applications

2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine has been studied for its potential use in various areas of scientific research. In cancer treatment, 2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, 2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and heart failure.

properties

IUPAC Name

2-[(4-methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-17-13-24-28(14-17)16-19-15-27(11-12-29-19)23-25-21-10-6-5-9-20(21)22(26-23)18-7-3-2-4-8-18/h2-10,13-14,19H,11-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFHFLFVRHOZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(CCO2)C3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine

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